6-Ethylchroman-4-amine hydrochloride

描述

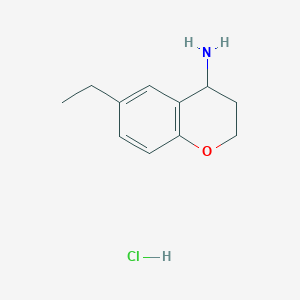

6-Ethylchroman-4-amine hydrochloride (CAS 780734-91-0) is a chroman derivative featuring a bicyclic benzopyran scaffold with an ethyl substituent at the 6th position and a primary amine group at the 4th position. Its molecular formula is C₁₁H₁₅NO·HCl, with a molecular weight of 213.70 g/mol (base: 177.24 g/mol). The hydrochloride salt enhances aqueous solubility and stability, a common strategy for improving pharmacokinetic properties in drug development .

Limited commercial availability (noted as "out of stock" in vendor listings) indicates it may be in preclinical or early-phase studies .

属性

IUPAC Name |

6-ethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11;/h3-4,7,10H,2,5-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUGJKFCHWBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylchroman-4-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with chroman derivatives, which are functionalized to introduce the ethyl and amine groups.

Reaction Conditions: The reactions are often carried out under controlled temperatures and may require catalysts to enhance the reaction rate and selectivity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

化学反应分析

Types of Reactions

6-Ethylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce various substituted amines.

科学研究应用

6-Ethylchroman-4-amine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in material science for creating novel polymers and coatings.

作用机制

The mechanism of action of 6-Ethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory enzymes.

相似化合物的比较

Key Observations :

- Chroman vs.

- Amine Position: The primary amine at C4 contrasts with tertiary amines in benzydamine and chlorphenoxamine, which may reduce receptor binding affinity but improve metabolic stability .

Pharmacological and Functional Insights

- Benzydamine HCl: A non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties. Its indazole ring and tertiary amine enable cyclooxygenase (COX) inhibition, a mechanism absent in 6-ethylchroman-4-amine .

- Memantine HCl : An NMDA receptor antagonist used in Alzheimer’s disease. Its adamantane group confers rigidity and prolonged receptor occupancy, whereas 6-ethylchroman-4-amine’s flexibility may suit different CNS targets .

- Chlorphenoxamine HCl: An antihistamine with anticholinergic effects. The ether linkage and bulky aromatic groups facilitate muscarinic receptor interaction, unlike the compact chroman system .

- Dosulepin HCl: A tricyclic antidepressant inhibiting serotonin/norepinephrine reuptake. The sulfur atom enhances electronic interactions, a feature absent in 6-ethylchroman-4-amine .

Therapeutic Potential of 6-Ethylchroman-4-amine HCl: While structural parallels exist with CNS-active compounds (e.g., memantine), the ethyl group at C6 may sterically hinder binding to conventional amine receptors. Preclinical studies are needed to validate its target selectivity and efficacy.

Research and Development Considerations

- Stability : Hydrochloride salts generally improve stability, as demonstrated for dosulepin under accelerated degradation conditions (40°C/75% RH) .

- Synthesis Complexity : The chroman scaffold requires regioselective ethylation and amination, posing challenges absent in simpler amines like memantine .

生物活性

6-Ethylchroman-4-amine hydrochloride is a compound of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₁₃H₁₅ClN₂O, features a chroman core structure modified with an ethyl group and an amine functional group. This unique structure contributes to its solubility and reactivity, enhancing its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Antioxidant Activity : It may act as a scavenger of free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory enzymes, which could be beneficial in treating conditions characterized by inflammation.

- Enzyme Interactions : It is utilized in biochemical assays to study enzyme kinetics and metabolic pathways, providing insights into its potential therapeutic applications.

Biological Activity Data

Research has indicated several biological activities associated with this compound. The following table summarizes key findings from various studies:

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cellular models. | |

| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation in vitro. | |

| Enzyme Modulation | Affects the activity of specific enzymes involved in metabolic pathways. | |

| Cytotoxicity | Exhibits selective cytotoxic effects on certain cancer cell lines. |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Inflammatory Disease Model : In a controlled study using animal models of arthritis, treatment with the compound resulted in a significant reduction in joint swelling and pain, suggesting its efficacy as an anti-inflammatory agent.

- Cancer Research : Preliminary studies have shown that this compound can induce apoptosis in specific cancer cell lines, indicating potential use as an anticancer agent.

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative damage, which is critical in neurodegenerative disease models.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Chromane | C₉H₁₀O | Basic antioxidant properties |

| Chromanone | C₉H₉O₂ | Moderate anti-inflammatory effects |

| 6-Ethylchroman-4-amine | C₁₃H₁₅ClN₂O | Strong antioxidant and anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。